molecular formula C10H10O4S2 B062810 3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid CAS No. 175202-69-4

3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid

Cat. No.: B062810
CAS No.: 175202-69-4
M. Wt: 258.3 g/mol
InChI Key: BNAQIWIFPNXUHJ-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid is a benzo[c]thiophene derivative serving as a key synthetic intermediate in medicinal chemistry. This compound is of significant research value for the development of novel therapeutics, particularly as a scaffold for inhibiting protein-protein interactions and enzyme targets. Structurally related benzothiophene compounds have been investigated as allosteric inhibitors of mitogen-activated protein kinase phosphatase 5 (MKP5), a potential therapeutic target for the treatment of dystrophic muscle diseases such as Duchenne muscular dystrophy . Research indicates that the benzo[c]thiophene core can engage in critical π-π stacking interactions with key tyrosine residues in allosteric binding pockets, making it a valuable template for designing selective inhibitors . Furthermore, derivatives of benzo[b]thiophene-3-carboxylic acid have shown promising activity in anticancer research by inhibiting the RhoA/ROCK pathway, which plays a crucial role in tumor growth and metastasis . The methylsulfonyl and carboxylic acid functional groups on this heterocyclic core provide handles for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for biological activity. This compound is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methylsulfonyl-6,7-dihydro-2-benzothiophene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S2/c1-16(13,14)10-7-5-3-2-4-6(7)8(15-10)9(11)12/h3,5H,2,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAQIWIFPNXUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C2C=CCCC2=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384860
Record name 3-(methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-69-4
Record name 6,7-Dihydro-3-(methylsulfonyl)benzo[c]thiophene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of 3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of sulfonamide or sulfonothioester derivatives.

Scientific Research Applications

3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

3-(Benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic Acid
  • Structure : Benzylthio group at position 3 and a ketone at position 3.
  • The 4-oxo group introduces additional hydrogen-bonding capability.
  • Application: Studied as an adenosine receptor antagonist, indicating central nervous system (CNS) activity .
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid
  • Structure : Methyl group at position 3 and carboxylic acid at position 2.
  • Fully saturated tetrahydro ring system may alter conformational flexibility.
  • Synthesis : Chemoselective reduction of a formyl precursor using Et₃SiH/I₂ .
Methyl 5-Amino-1-benzothiophene-2-carboxylate
  • Structure: Amino group at position 5 and methyl ester at position 2.
  • Key Differences: Amino group enables hydrogen bonding but introduces basicity. Ester functionality (vs. carboxylic acid) reduces aqueous solubility but improves cell permeability .

Ring Saturation and Spatial Effects

6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic Acid
  • Structure : Additional 6,6-dimethyl groups and a ketone at position 4.
  • 4-Oxo group may enhance interactions with catalytic residues in enzymes .
Ethyl 3-(sec-Butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
  • Structure : sec-Butylthio group at position 3 and ethyl ester at position 1.
  • Key Differences :
    • sec-Butylthio substituent introduces greater hydrophobicity compared to methylsulfonyl.
    • Ethyl ester reduces acidity, altering pharmacokinetic properties .

Biological Activity

3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid, a compound with a complex structure, has garnered attention in biological and medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid
  • Molecular Formula : C11H12O4S
  • CAS Number : 175202-69-4
  • Molecular Weight : 240.28 g/mol

The biological activity of 3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid is largely attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
  • Antioxidant Activity : It exhibits antioxidant properties that may help mitigate oxidative stress in cells.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell proliferation and apoptosis.

Biological Activity and Pharmacological Effects

Research indicates several significant biological activities associated with this compound:

Anti-inflammatory Effects

Studies have demonstrated that 3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid can reduce inflammation in various models. For example:

  • In vitro assays indicated a decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when treated with the compound.
  • Animal models of arthritis showed reduced swelling and pain upon administration.

Anticancer Properties

The compound has been evaluated for its anticancer potential:

  • Cell Line Studies : In vitro tests on cancer cell lines (e.g., breast cancer and colon cancer) revealed that the compound induces apoptosis and inhibits cell growth.
  • Mechanistic Insights : It appears to activate caspase pathways, leading to programmed cell death.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical and experimental settings:

StudyModelFindings
Study 1Rat Model of ArthritisSignificant reduction in joint inflammation and pain scores after treatment with the compound.
Study 2Human Cancer Cell LinesInduction of apoptosis in breast cancer cells with IC50 values indicating potent activity.
Study 3Inflammatory Bowel Disease ModelDecreased levels of inflammatory markers and improved histopathological scores.

Q & A

Q. What experimental controls validate synthetic pathway reproducibility?

  • Methodological Answer :
  • Internal Standards : Spiking reactions with deuterated analogs (e.g., D₃-methylsulfonyl derivatives) controls for yield variability .
  • Replicate Batches : Synthesize ≥3 independent batches and compare purity (HPLC ≥98%), melting points, and spectral data .

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